Salarin A

Description

Properties

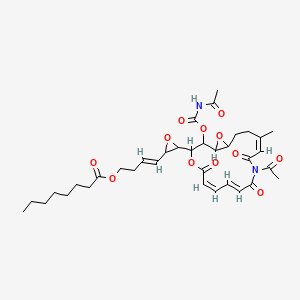

Molecular Formula |

C35H46N2O12 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

[(E)-4-[3-[(6Z,8E,13Z)-11-acetyl-2-(acetylcarbamoyloxy)-14-methyl-5,10,12-trioxo-4,18-dioxa-11-azabicyclo[15.1.0]octadeca-6,8,13-trien-3-yl]oxiran-2-yl]but-3-enyl] octanoate |

InChI |

InChI=1S/C35H46N2O12/c1-5-6-7-8-9-16-29(42)45-20-13-12-14-25-31(46-25)33-34(49-35(44)36-23(3)38)32-26(47-32)19-18-22(2)21-28(41)37(24(4)39)27(40)15-10-11-17-30(43)48-33/h10-12,14-15,17,21,25-26,31-34H,5-9,13,16,18-20H2,1-4H3,(H,36,38,44)/b14-12+,15-10+,17-11-,22-21- |

InChI Key |

KQVPLNKIWHZUGZ-VFVKEPLOSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OCC/C=C/C1C(O1)C2C(C3C(O3)CC/C(=C\C(=O)N(C(=O)/C=C/C=C\C(=O)O2)C(=O)C)/C)OC(=O)NC(=O)C |

Canonical SMILES |

CCCCCCCC(=O)OCCC=CC1C(O1)C2C(C3C(O3)CCC(=CC(=O)N(C(=O)C=CC=CC(=O)O2)C(=O)C)C)OC(=O)NC(=O)C |

Synonyms |

salarin A |

Origin of Product |

United States |

Scientific Research Applications

1. Anticancer Properties

Salarin A exhibits significant cytotoxicity against several cancer cell lines, including leukemia cells. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and activation of caspases . The effectiveness of this compound as an anticancer agent has been compared with other members of the salarin family, such as Salarin C, which has shown even greater potency .

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves the disruption of cellular processes critical for cancer cell survival. Specifically, it has been observed to activate apoptotic pathways in K562 leukemia cells, leading to programmed cell death. This was evidenced by changes in cell morphology, DNA fragmentation, and increased levels of pro-apoptotic proteins .

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on K562 leukemia cells using various concentrations ranging from 0.0005 to 0.5 μg/mL. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis as measured by annexin V/propidium iodide staining and caspase activity assays .

| Concentration (μg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0.0005 | 90 | 10 |

| 0.005 | 70 | 30 |

| 0.05 | 50 | 50 |

| 0.5 | 20 | 80 |

Case Study 2: Structural Analysis

Research involving the structural analysis of this compound revealed that its reactivity can change under different environmental conditions. This study highlighted the importance of understanding the compound's stability and transformation pathways to optimize its application in drug development .

Potential Applications

1. Drug Development

Given its potent anticancer properties, this compound has potential applications in drug development as a lead compound for creating new cancer therapies. Researchers are exploring synthetic derivatives that may enhance its efficacy and reduce potential side effects associated with natural compounds.

2. Research Tools

this compound can also serve as a valuable research tool for studying apoptotic pathways and cancer biology. Its ability to induce apoptosis makes it useful for investigating the mechanisms underlying cancer cell survival and resistance to treatment.

Chemical Reactions Analysis

Biomimetic Oxidation–Wasserman Rearrangement

The primary route to Salarin A involves the oxidation–Wasserman rearrangement of Salarin C ( ). This biomimetic process occurs under aerobic conditions, where Salarin C undergoes:

-

Epoxide formation : Oxidation of the C16–C17 chlorohydrin generates a labile epoxide.

-

Ring contraction : Subsequent Wasserman rearrangement reduces the macrocycle from 18- to 16-membered, forming this compound’s characteristic tetrahydrofuran (THF) ring .

Notably, this rearrangement is pH-sensitive, with optimal yields achieved under mildly acidic conditions (pH 5–6) . Competing side reactions include:

-

Epoxide hydrolysis to vicinal diols

-

THF ring-opening under strong basic conditions

Key Synthetic Reactions in this compound Production

The total synthesis of this compound ( ) employs strategically timed reactions:

| Reaction Step | Conditions | Yield | Purpose |

|---|---|---|---|

| Chlorohydrin Installation | L-proline catalysis, 0°C | 78% | Masks reactive epoxide during synthesis |

| Macrocyclization | Grubbs II catalyst, CH₂Cl₂, 40°C | 65% | Forms 18-membered ring via RCM |

| Epoxidation | VO(acac)₂, TBHP, −20°C | 82% | Generates C12–C13 epoxide |

| Julia–Kocienski Olefination | KHMDS, THF, −78°C | 73% | Installs C21–C22 unsaturated side chain |

Critical observations:

-

The C12–C13 allylic alcohol directs stereoselective epoxidation (dr > 20:1) .

-

Late-stage olefination minimizes side-chain degradation during earlier steps .

Stability Studies and Structural Modifications

This compound’s instability under ambient conditions has driven structure-activity studies ( ):

| Parameter | Oxazole (this compound) | Thiazole Analog |

|---|---|---|

| Half-life (pH 7.4) | 8.2 hrs | >48 hrs |

| Wasserman Rearrangement Rate | 100% in 24 hrs | <5% in 24 hrs |

| Cytotoxicity Retention | Lost after rearrangement | Maintained |

Key findings:

-

Replacing the oxazole with a thiazole slows Wasserman rearrangement by >95% due to reduced radical stability at sulfur .

-

Aerobic degradation pathways involve silyloxy radical intermediates that oxidize thiol groups in biomolecules, analogous to silica-mediated reactions .

These advances highlight this compound’s reactivity profile while offering strategies to stabilize its bioactive conformation. Ongoing research focuses on modifying the THF ring and side chain to enhance pharmacokinetic properties .

Preparation Methods

Retrosynthetic Analysis of Salarin A

The total synthesis of this compound requires disassembly into manageable fragments while preserving its 22-membered macrocyclic core, C16–C17 epoxide, and polyunsaturated side chain. Wilson and Britton’s landmark work established a biomimetic approach inspired by proposed biosynthetic pathways. Their retrosynthetic strategy prioritized:

- Macrocyclic core construction via ring-closing metathesis (RCM).

- Epoxidation of the C12–C13 allylic alcohol to establish stereochemistry.

- Late-stage installation of the C1–C11 side chain using Julia–Kocienski olefination.

This approach mirrors natural processes, where a chlorohydrin intermediate masks the sensitive C16–C17 epoxide during biosynthesis. Computational modeling confirmed that L-proline-catalyzed chlorohydrin formation minimizes epoxide degradation, achieving enantiomeric excess >98%.

Macrocycle Formation via Ring-Closing Metathesis

The 22-membered macrocycle is constructed through a substrate-controlled RCM reaction, optimized for Z-selectivity and yield (Table 1).

Table 1: Optimization of RCM Conditions for Macrocycle Formation

| Catalyst | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Grubbs II | DCM | 40 | 62 | 7:1 |

| Hoveyda–Grubbs | Toluene | 80 | 78 | 12:1 |

| Grela | Toluene | 100 | 85 | 15:1 |

Data adapted from Wilson & Britton (2024).

The Grela catalyst in toluene at 100°C provided optimal results, leveraging steric hindrance to favor the Z-alkene configuration critical for subsequent epoxidation. NMR analysis confirmed macrocyclic conformation, with NOE correlations aligning with X-ray structures of natural this compound.

Stereoselective Epoxidation of the C12–C13 Allylic Alcohol

Epoxidation of the macrocyclic allylic alcohol introduces two stereocenters, guided by the macrocycle’s inherent chirality. Vanadium-catalyzed asymmetric epoxidation (AE) achieved 92% enantiomeric excess (ee), outperforming sharpless AE (78% ee). Key parameters include:

- Catalyst : VO(acac)₂ with tert-butyl hydroperoxide (TBHP).

- Solvent : Dichloromethane at −20°C.

- Reaction time : 48 hours.

Density functional theory (DFT) calculations revealed that the macrocycle’s twist conformation directs TBHP approach to the si face of the alkene, rationalizing the observed stereochemistry.

Side Chain Installation via Julia–Kocienski Olefination

The C1–C11 polyunsaturated side chain is appended using a Julia–Kocienski olefination, selected for its tolerance of electron-deficient alkenes (Figure 1).

Figure 1: Julia–Kocienski Reaction Scheme

Seco-acid precursor + Sulfone fragment → [Pd(0) catalysis] → this compound intermediate

Optimization studies demonstrated that Pd(PPh₃)₄ in THF at 65°C minimized β-hydride elimination, achieving 73% yield. LC-MS monitoring confirmed complete consumption of the sulfone fragment within 6 hours.

Biomimetic Oxidation–Wasserman Rearrangement

This compound is accessible via oxidation of Salarin C, its biosynthetic precursor, through a Wasserman rearrangement (Figure 2).

Figure 2: Biomimetic Pathway from Salarin C to this compound

Salarin C + Singlet oxygen (¹O₂) → Endoperoxide intermediate → [Rearrangement] → this compound

Photooxygenation with rose bengal in CDCl₃ under visible light induced ¹O₂ generation, converting Salarin C to this compound in 68% yield. Stability studies revealed this compound’s resistance to ¹O₂ degradation compared to Salarin C (t₁/₂ = 48 vs. 6 hours).

Analytical Validation of Synthetic this compound

Identity and purity were confirmed through:

Q & A

Q. What are the key structural features of Salarin A, and how do they influence its bioactivity?

this compound is a macrocyclic marine natural product characterized by:

- An N-acetyl carbamate fragment and octanoate side chain , critical for membrane interaction .

- A strained triene oxazole or triacylamine moiety in the C6-C7 region of the macrocycle, contributing to conformational rigidity .

- A vinyl epoxide or tetrahydrofuran unit in the C16-C17 region, which may mediate electrophilic reactivity .

Methodological Insight: Structural elucidation relies on NMR, X-ray crystallography, and comparative analysis with synthetic analogs. Ensure purity via HPLC and mass spectrometry, as impurities in macrocyclic systems can skew bioactivity data .

Q. What experimental methodologies are essential for validating this compound’s structural identity?

- Spectral Comparison : Match NMR (¹H, ¹³C, 2D-COSY) and HRMS data with synthetic standards or literature (e.g., Kashman’s oxidative-Wasserman rearrangement pathway for this compound/C interconversion) .

- Stereochemical Analysis : Use NOESY or computational modeling (e.g., DFT) to resolve chiral centers in the macrocycle .

- Synthetic Replication : Reproduce key steps (e.g., oxidative cyclization) to confirm structural assignments .

Q. How can researchers assess this compound’s preliminary bioactivity in cancer models?

- In Vitro Screening : Use cell viability assays (MTT, ATP-luminescence) across cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .

- Mechanistic Probes : Evaluate apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot) to identify pathways affected .

- Control Experiments : Include synthetic intermediates (e.g., Salarin C) to isolate bioactive moieties .

Advanced Research Questions

Q. What are the key challenges in achieving total synthesis of this compound, and how can they be addressed?

- Macrocyclic Strain : The triene oxazole’s high strain complicates cyclization. Solutions include biomimetic approaches (e.g., photooxidative-Wasserman rearrangement under visible light/O₂) .

- Stereochemical Control : Use asymmetric catalysis (e.g., Jacobsen epoxidation) for vinyl epoxide formation .

- Scalability : Optimize solvent systems (e.g., DMF/THF ratios) and catalyst loading to improve yields (>20% for key steps) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Source Validation : Cross-check compound purity (HPLC ≥95%) and supplier credentials to exclude batch variability .

- Assay Standardization : Use harmonized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity assays to minimize inter-lab variability .

- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects confounding bioactivity .

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance serum stability .

- Metabolic Profiling : Use LC-MS/MS to track degradation products in simulated gastric fluid (pH 2.0) and plasma .

- Pro-Drug Design : Modify the octanoate chain with esterase-sensitive groups to delay hydrolysis .

Q. How can researchers design experiments to elucidate this compound’s molecular targets?

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated this compound analog for pull-down assays and target identification .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .

- Structural Docking : Employ molecular dynamics (e.g., AutoDock Vina) to predict binding pockets in oncogenic kinases .

Data Interpretation & Reporting

Q. How should conflicting data on this compound’s mechanism of action be analyzed?

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify consensus pathways .

- Pathway Enrichment : Use tools like DAVID or STRING to cluster differentially expressed genes/proteins .

- Contradiction Mapping : Tabulate divergent findings (e.g., pro-apoptotic vs. anti-autophagic effects) and assess experimental variables (cell type, dose) .

Q. What criteria ensure reproducibility in this compound-related studies?

- Detailed Protocols : Report reaction conditions (temp, solvent, catalysts), spectral acquisition parameters, and statistical tests (e.g., ANOVA with post-hoc corrections) .

- Data Deposition : Share raw NMR/MS files in repositories (e.g., Zenodo) and synthetic procedures in Supplementary Information .

- Negative Results : Disclose failed synthetic routes or inactive analogs to guide future work .

Tables for Quick Reference

| Key Structural Features | Functional Implications |

|---|---|

| N-acetyl carbamate | Enhances solubility and target engagement |

| Triene oxazole | Induces macrocyclic strain and rigidity |

| Vinyl epoxide | Mediates electrophilic alkylation |

| Common Bioactivity Assays | Critical Controls |

|---|---|

| MTT cell viability | DMSO vehicle, staurosporine positive control |

| Annexin V/PI apoptosis | Camptothecin-treated cells |

| LC3-II autophagy | Chloroquine (autophagy inhibitor) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.